molecular formula C10H20 B13945896 2-Ethyl-1-octene CAS No. 51655-64-2

2-Ethyl-1-octene

Cat. No.: B13945896
CAS No.: 51655-64-2
M. Wt: 140.27 g/mol
InChI Key: XZJZVNABSFJYOK-UHFFFAOYSA-N
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Description

2-Ethyl-1-octene is an organic compound with the molecular formula C10H20. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is a colorless liquid at room temperature and is used in various industrial applications due to its reactivity and properties.

Chemical Reactions Analysis

2-Ethyl-1-octene undergoes various chemical reactions typical of alkenes. These include:

    Oxidation: It can be oxidized to form epoxides or diols using reagents like peracids or osmium tetroxide.

    Hydrogenation: The double bond can be reduced to a single bond using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Halogenation: It reacts with halogens like bromine or chlorine to form dihalides.

    Hydrohalogenation: It can react with hydrogen halides (e.g., HCl, HBr) to form alkyl halides.

    Polymerization: Under specific conditions, it can undergo polymerization to form long-chain polymers.

Scientific Research Applications

2-Ethyl-1-octene has several applications in scientific research and industry:

Mechanism of Action

The reactivity of 2-Ethyl-1-octene is primarily due to the presence of the carbon-carbon double bond. This bond is a site for electrophilic addition reactions, where electrophiles attack the electron-rich double bond. For example, in the halogenation reaction, the double bond induces a dipole in the halogen molecule, leading to the formation of a halonium ion intermediate, which is then attacked by a halide ion .

Comparison with Similar Compounds

2-Ethyl-1-octene can be compared with other alkenes such as 1-octene, 2-octene, and 1-decene. While all these compounds share the characteristic carbon-carbon double bond, this compound is unique due to the ethyl substituent on the second carbon atom. This structural difference can influence its reactivity and the types of products formed in chemical reactions .

Similar Compounds

Properties

IUPAC Name

3-methylidenenonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-4-6-7-8-9-10(3)5-2/h3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJZVNABSFJYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338720
Record name 2-Ethyl-1-octene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51655-64-2
Record name 2-Ethyl-1-octene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethyl-1-octene
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